Chitin synthase inhibitor 13

Description

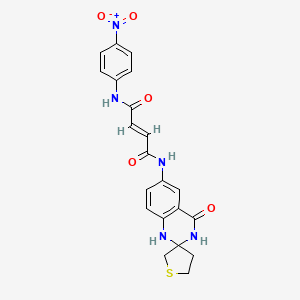

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19N5O5S |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(E)-N-(4-nitrophenyl)-N'-(4-oxospiro[1,3-dihydroquinazoline-2,3'-thiolane]-6-yl)but-2-enediamide |

InChI |

InChI=1S/C21H19N5O5S/c27-18(22-13-1-4-15(5-2-13)26(30)31)7-8-19(28)23-14-3-6-17-16(11-14)20(29)25-21(24-17)9-10-32-12-21/h1-8,11,24H,9-10,12H2,(H,22,27)(H,23,28)(H,25,29)/b8-7+ |

InChI Key |

HVBITJXHJATQKU-BQYQJAHWSA-N |

Isomeric SMILES |

C1CSCC12NC3=C(C=C(C=C3)NC(=O)/C=C/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |

Canonical SMILES |

C1CSCC12NC3=C(C=C(C=C3)NC(=O)C=CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |

Origin of Product |

United States |

Discovery and Development of Chitin Synthase Inhibitor 13

Lead Compound Identification and Optimization Strategies

The development of Chitin (B13524) Synthase Inhibitor 13 was rooted in a rational design approach. Researchers identified lead compounds by creating a novel scaffold that was then systematically optimized. rhhz.net This strategy involved modifying all three components of the natural substrate, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc): the sugar, the diphosphate (B83284), and the uridine (B1682114) moieties. rhhz.net The optimization process led to the synthesis of a series of inhibitors, with compound 13 being identified as the most potent, exhibiting a high degree of inhibitory activity against chitin synthase. rhhz.net

The fundamental design of the inhibitor scaffold was based on the structure of UDP-N-acetyl-glucosamine (UDP-GlcNAc), the donor substrate for chitin synthase. rhhz.netnih.gov The natural competitive inhibitors, polyoxins and nikkomycins, which share a high structural similarity to UDP-GlcNAc, also served as a reference for the design. rhhz.net

Key modifications to the UDP-GlcNAc structure included:

Diphosphate Moiety Replacement : An N-acylhydrazone group was engineered to replace the diphosphate group. This was based on the understanding that the diphosphate group likely binds a magnesium ion essential for the catalytic process, and the N-acylhydrazone group possesses metal-binding capabilities. rhhz.net

Uridine Moiety Modification : An isopropylidene group was introduced to bridge the 2- and 3-hydroxyl groups of the ribose in the uridine portion. rhhz.net

Sugar Mimicry and Linkage : Novel analogues of UDP-sugar were designed with an additional hydrophobic chain on the linkage between the part of the molecule that mimics the sugar and the N-acylhydrazone moiety. rhhz.net

This strategic design, informed by the structure of the natural substrate, resulted in a new class of molecules with significant potential as chitin synthase inhibitors. rhhz.net

A significant challenge in studying chitin synthases is their complex nature as membrane proteins. To overcome this, researchers have utilized the bacterial chitooligosaccharide synthase, NodC, as a model system. nih.gov NodC from Sinorhizobium meliloti (SmNodC) has been identified as a suitable model for studying the structure and reaction mechanism of eukaryotic chitin synthases. nih.gov

The rationale for using NodC as a model includes:

Structural and Mechanistic Similarities : NodC shares structural and catalytic motifs with eukaryotic chitin synthases, such as the conserved DD and QXXRW motifs essential for catalysis. nih.gov

Inhibitor Susceptibility : Known inhibitors of fungal chitin synthase, such as Nikkomycin (B1203212) Z, have been shown to also inhibit NodC, suggesting that novel inhibitors found using the NodC system could be effective against fungal CHS. nih.gov

Feasibility : Bacterial NodC can be overexpressed and purified more readily than its fungal counterparts, facilitating structural and functional studies. nih.gov

By using a modeled structure of bacterial NodC, researchers were able to design and optimize the scaffold that ultimately led to the development of Chitin Synthase Inhibitor 13. rhhz.net

Mechanism of Action and Enzymatic Studies of Chitin Synthase Inhibitor 13

Chitin (B13524) Synthase Inhibition Profile

The inhibitory activity of Chitin synthase inhibitor 13 has been characterized through comprehensive enzymatic assays, revealing key aspects of its function as an antagonist of chitin biosynthesis.

Specific Inhibition Type: Non-Competitive Inhibition of Chitin Synthase

Research has identified this compound, also referred to as compound 12g, as a non-competitive inhibitor of chitin synthase. dp.tech This mode of inhibition signifies that the inhibitor does not compete with the substrate, UDP-N-acetylglucosamine, for binding to the active site of the enzyme. Instead, it is proposed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

Inhibitory Potency: IC50 Values against Chitin Synthase

The potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In one study, this compound (referred to as compound 12g) demonstrated an IC50 value of 106.7 μM. dp.tech Another investigation, referring to the compound as compound 13, reported a potent inhibitory activity with an IC50 value of 64.5 μmol/L against chitin synthase from Saccharomyces cerevisiae extracts. researchgate.net The variation in reported IC50 values may be attributed to differences in experimental conditions or the specific chemical salt form of the inhibitor used.

Chitin Synthase Isozyme Specificity and Differential Inhibition

The specificity of an inhibitor for different isozymes of a target enzyme is a critical determinant of its therapeutic potential and selectivity. Fungi often possess multiple chitin synthase isozymes with distinct physiological roles.

Interaction with Specific Chitin Synthase Isoforms (e.g., CaCHS1p, ScCHS1p, ScCHS2p, ScCHS3p)

Currently, detailed information regarding the specific inhibitory activity of this compound against individual chitin synthase isoforms, such as those from Candida albicans (CaCHS1p) or Saccharomyces cerevisiae (ScCHS1p, ScCHS2p, ScCHS3p), is not extensively documented in publicly available literature. The reported inhibitory assays were conducted using total yeast cell extracts, which contain a mixture of chitin synthase isozymes. researchgate.net Therefore, the differential inhibition profile of this compound against specific isoforms remains an area for further investigation.

Molecular Basis of Inhibition

Understanding the molecular interactions between an inhibitor and its target enzyme is fundamental for structure-based drug design and optimization.

Proposed Binding Modes and Active Site Interactions

While the precise binding site and interacting residues for this compound have not been fully elucidated in experimental studies, computational analyses have provided some insights. Molecular docking studies of compound 12g suggest that it forms multiple hydrogen bond interactions with the chitin synthase enzyme. dp.tech These hydrogen bonds are likely crucial for the stable binding of the inhibitor to its allosteric site, leading to the observed non-competitive inhibition. However, the specific amino acid residues involved in these interactions have not been explicitly detailed in the available literature. The design of this inhibitor was based on the structure of the donor substrate, UDP-N-acetyl-glucosamine, and a modeled structure of the bacterial chitin synthase NodC, suggesting that its scaffold has features that are recognized by the enzyme. researchgate.net

Modulation of Chitin Synthesis and Deposition

This compound exerts its primary effect by directly inhibiting the enzymatic activity of chitin synthase. Enzymatic assays have determined its half-maximal inhibitory concentration (IC₅₀) to be 106.7 ± 14.2 μM. nih.gov As a non-competitive inhibitor, it is understood to bind to an allosteric site on the chitin synthase enzyme, rather than the active site where the substrate, UDP-N-acetylglucosamine, binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency, thereby hindering the polymerization of N-acetylglucosamine into chitin chains.

While the direct inhibition of chitin synthesis is well-established, specific studies detailing the consequential effects on the deposition and localization of chitin within the fungal cell wall following treatment with this compound are not extensively available in the reviewed literature. However, the logical downstream effect of reduced chitin synthesis would be a weakened and malformed cell wall, rendering the fungus susceptible to osmotic stress and lysis.

Inhibitory Activity of Spiro[thiophen-quinazolin]-one Derivatives against Chitin Synthase

| Compound | IC₅₀ (μM) |

| This compound (12g) | 106.7 ± 14.2 |

| Compound 12d | 116.7 ± 19.6 |

| Compound 12j | 102.3 ± 9.6 |

| Compound 12l | 122.7 ± 22.2 |

| Compound 12m | 136.8 ± 12.4 |

| Polyoxin (B77205) B (control) | 93.5 ± 11.1 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound and related compounds against chitin synthase, providing a comparative view of their potency. nih.gov

Effects on Substrate Permeation through Cytoplasmic Membrane

The available scientific literature focusing specifically on this compound does not provide direct evidence or detailed studies concerning its effects on the permeation of substrates, such as UDP-N-acetylglucosamine, through the cytoplasmic membrane. The primary mechanism of action identified for this inhibitor is the direct, non-competitive inhibition of the chitin synthase enzyme itself, which is located at the plasma membrane. This mode of action suggests that the inhibitor does not need to interfere with the transport of the substrate into the cell but rather acts on the enzyme that utilizes the intracellular substrate pool.

Impact on Post-Polymerization Events: Chitin Chain Translocation

Detailed research on the specific impact of this compound on the post-polymerization event of chitin chain translocation across the plasma membrane is not presently available. The process of chitin synthesis and translocation are believed to be tightly coupled, with the enzyme complex facilitating both the polymerization of N-acetylglucosamine and the extrusion of the nascent chitin chain to the extracellular space where it is incorporated into the cell wall. nih.gov

Biological Activity Spectrum and Efficacy Studies of Chitin Synthase Inhibitor 13

Antifungal Activity

Research into Chitin (B13524) synthase inhibitor 13 has focused on its ability to disrupt fungal growth by inhibiting this key enzyme. The compound is part of a series of synthesized inhibitors designed based on the structure of the enzyme's natural substrate, UDP-N-acetyl-D-glucosamine. rhhz.net

Chitin synthase inhibitor 13 has demonstrated potent inhibitory activity against the chitin synthase enzyme and exhibits a broad-spectrum of antifungal action against various fungal species. rhhz.netresearchgate.net In enzymatic assays performed using cell extracts from Saccharomyces cerevisiae, compound 13 was identified as the most potent inhibitor within its tested series, displaying significant inhibition of chitin synthase. rhhz.net This foundational activity against a key fungal enzyme underscores its potential for wide-ranging antifungal applications. rhhz.netdoaj.org

Table 1: In Vitro Inhibitory Activity of this compound An interactive data table summarizing the inhibitory concentration of this compound against its target enzyme.

| Compound Name | Target Enzyme | IC₅₀ Value (μmol/L) | Source |

|---|---|---|---|

| This compound (compound 13) | Chitin Synthase | 64.5 | rhhz.net |

Studies have confirmed the antifungal efficacy of this compound against several agriculturally significant fungal pathogens. rhhz.net The inhibitory action against these fungi is a direct consequence of its potent effect on chitin synthase. rhhz.net

This compound has demonstrated antifungal activity against Fusarium graminearum, a destructive pathogen that affects cereal crops. rhhz.net While specific inhibition percentages for compound 13 are not detailed in the available research, the series of inhibitors to which it belongs was shown to be effective against this fungus. rhhz.net For context, another compound (compound 8) from the same study inhibited the growth of F. graminearum by 58.9% at a concentration of 100 μg/mL. rhhz.net

The compound's efficacy extends to Botrytis cinerea, the fungus responsible for gray mold on a wide variety of fruits and vegetables. rhhz.net Research indicates that B. cinerea is sensitive to this series of synthetic compounds, with many inhibitors, including compound 13, exhibiting stronger growth inhibition against B. cinerea than against F. graminearum. rhhz.net

Activity has also been documented against Colletotrichum lagenarium, a plant pathogen causing anthracnose. rhhz.net However, the series of compounds that includes this compound was generally found to be less effective against C. lagenarium compared to its activity against F. graminearum and B. cinerea. rhhz.net

Table 2: Summary of Antifungal Activity Spectrum for this compound An interactive data table summarizing the observed efficacy of this compound against specific fungal pathogens.

| Fungal Pathogen | Efficacy Note | Source |

|---|---|---|

| Fusarium graminearum | Exhibited antifungal activity. | rhhz.net |

| Botrytis cinerea | Exhibited strong growth inhibition, generally greater than against F. graminearum. | rhhz.net |

| Colletotrichum lagenarium | Exhibited antifungal activity, but was less effective compared to other tested pathogens. | rhhz.net |

| Saccharomyces cerevisiae | Potently inhibits the chitin synthase enzyme from this organism; noted as a weak inhibitor of the whole organism in a separate study. | rhhz.netdoaj.org |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound (compound 13) |

| Polyoxin (B77205) B |

No Information Found for "this compound"

A comprehensive search for scientific information regarding a chemical compound specifically identified as "this compound" has yielded no results. Consequently, it is not possible to provide an article on its biological activity spectrum and efficacy as requested.

The search for data on the activity of "this compound" against the fungal pathogens Candida albicans and Cryptococcus neoformans, as well as a comparative analysis with other known chitin synthase inhibitors such as Polyoxin D and Nikkomycin (B1203212) Z, did not return any relevant findings.

Therefore, the requested article, structured around the biological activity of "this compound," cannot be generated due to the absence of any available data on this specific compound in the public domain of scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

SAR Analysis of Chitin (B13524) Synthase Inhibitor 13 Analogues

The systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogues form the basis of SAR analysis. A 2023 study by Du and colleagues synthesized a series of novel spiro-quinazolinone derivatives and evaluated their potential as chitin synthase inhibitors. nih.gov

The research by Du et al. revealed that the inhibitory and fungicidal activity of the spiro-quinazolinone scaffold, to which Chitin synthase inhibitor 13 (12g) belongs, is significantly influenced by the nature of the substituents on the phenyl ring. nih.gov The study explored a range of electron-donating and electron-withdrawing groups at different positions.

Among a series of sixteen synthesized compounds, those with specific substitutions demonstrated notable inhibitory action against chitin synthase. The enzymatic experiments showed that compounds 12d , 12g , 12j , 12l , and 12m exhibited significant inhibition, with IC₅₀ values of 116.7 µM, 106.7 µM, 102.3 µM, 122.7 µM, and 136.8 µM, respectively. nih.gov These values are comparable to that of the known chitin synthase inhibitor, polyoxin (B77205) B (IC₅₀ = 93.5 µM). nih.gov

The antifungal assays mirrored these findings, with compounds 12g and 12j showing broad-spectrum antifungal activity against four tested strains, with potency similar to the clinical antifungal fluconazole (B54011) and stronger than polyoxin B. nih.gov This indicates that the substituents on these molecules play a crucial role in their ability to not only inhibit the target enzyme but also to exert a fungicidal effect.

The core structure of these inhibitors is a spiro[thiophen-quinazolin]-one scaffold. The presence of an α,β-unsaturated carbonyl fragment was identified as a key feature for both chitin synthase inhibition and antifungal activity. nih.gov

Molecular docking studies performed by Du et al. provided insights into the binding mode of this compound (12g ) with the enzyme. The analysis suggested that the compound forms multiple hydrogen bond interactions with the active site of chitin synthase, which is likely a key factor contributing to its binding affinity and inhibitory function. nih.gov The specific atoms and amino acid residues involved in these interactions represent critical structural features for maintaining and enhancing the compound's activity.

QSAR Model Development and Validation

While the SAR analysis provides qualitative insights, QSAR aims to establish a mathematical relationship between the chemical structure and biological activity.

As of the latest available information, a specific QSAR model for the spiro-quinazolinone class of chitin synthase inhibitors, including this compound, has not been published in the peer-reviewed literature. However, the data generated by Du et al. (2023), which includes the chemical structures and corresponding IC₅₀ values for a series of analogues, provides a valuable dataset for the future development of such predictive models. nih.gov

The development of a robust QSAR model for this class of compounds would enable the prediction of the fungicidal activity of new, unsynthesized analogues. This would significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

The study by Du et al. established a clear correlation between the molecular structures of the spiro-quinazolinone derivatives and their biological activity. For instance, the presence and position of specific substituents on the phenyl ring directly impacted the IC₅₀ values against chitin synthase and the minimum inhibitory concentrations (MICs) against various fungal strains. nih.gov

A detailed QSAR analysis would further quantify these relationships by identifying specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most influential in determining the antifungal activity. The finding that this compound (12g ) acts as a non-competitive inhibitor suggests that its binding site is distinct from the substrate-binding site, a detail that is crucial for understanding the molecular interactions and for building an accurate QSAR model. nih.gov

Topological Approaches in QSAR for Chitin Inhibition

Topological approaches in QSAR utilize numerical descriptors derived from the two-dimensional representation of a molecule to model its biological activity. These methods are computationally efficient and have been successfully applied to the study of various enzyme inhibitors.

While a specific topological QSAR study for this compound and its analogues is not yet available, the broader field of chitin synthase inhibitor research has benefited from this approach. Studies have shown that molecular topology can be a powerful tool in developing QSAR strategies to identify new fungicides that work by inhibiting chitin synthesis. scribd.coma-z.lu These models use topological indices, which are numerical values that describe the connectivity and shape of a molecule, to predict activity. scribd.com The successful application of these methods to other classes of chitin synthase inhibitors suggests that a similar approach could be highly valuable for the spiro-quinazolinone family of compounds.

Advanced Research Methodologies and Computational Studies

Molecular Docking Investigations of Chitin (B13524) Synthase Inhibitor 13

Molecular docking simulations have been instrumental in visualizing the binding mode of Chitin synthase inhibitor 13 within the catalytic site of chitin synthase. These studies are crucial for understanding the structure-activity relationship and guiding further optimization of inhibitor design.

The inhibitory activity of this compound is determined by specific structural features that facilitate its interaction with the enzyme. A key structural component is the spiro[thiophen-quinazolin]-one scaffold, which orients the molecule within the binding site. nih.gov Molecular docking studies have revealed that the presence of α, β-unsaturated carbonyl fragments on the molecule is a critical feature for its inhibitory function. nih.gov The primary mechanism of interaction appears to be the formation of multiple hydrogen bonds between the inhibitor and the enzyme, which is a key determinant of its inhibitory effect. nih.govscribd.com

Computational analyses indicate that this compound establishes a stable complex with the enzyme, contributing to its binding affinity and subsequent inhibition. nih.govscribd.com The molecule engages in several hydrogen bond interactions with amino acid residues in the active site. nih.govscribd.com These non-covalent interactions are believed to anchor the inhibitor firmly within the binding pocket, thereby disrupting the normal catalytic activity of chitin synthase. nih.gov Enzymatic kinetic assays have characterized this compound as a non-competitive inhibitor, with an IC50 value of 106.7 ± 14.2 μM. nih.govnih.gov This mode of inhibition suggests that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Table 1: Summary of Molecular Docking and Enzymatic Assay Data for this compound

| Parameter | Finding | Source |

| Inhibitor Name | This compound (compound 12g) | nih.gov |

| Inhibition Type | Non-competitive | nih.govnih.gov |

| IC50 Value | 106.7 ± 14.2 μM | nih.govnih.gov |

| Key Interaction | Multiple hydrogen bonds | nih.govscribd.com |

Molecular Dynamics Simulations for Inhibitor-Enzyme Complex Stability

Based on currently available scientific literature, there are no published studies detailing molecular dynamics simulations specifically for the this compound-enzyme complex.

Transcriptomic and Proteomic Analyses in Response to Chitin Synthase Inhibition

There is no available data from transcriptomic analyses to describe the modulation of chitin synthase gene expression following treatment with this compound.

There is no available data from proteomic analyses to describe changes in the protein levels of chitin synthases in response to this compound.

Synergistic Effects and Combination Strategies

Synergism with Other Antifungal Agents

Research into the combinatorial effects of Chitin (B13524) synthase inhibitor 13 has revealed promising synergistic or additive interactions with existing antifungal drugs. medchemexpress.com While specific studies focusing on its synergy with glucan synthase inhibitors like caspofungin are not extensively detailed in the provided search results, the documented synergy with other classes of antifungals provides a strong basis for its potential in combination therapy.

A notable study on novel spiro-quinazolinone derivatives identified Chitin synthase inhibitor 13 (compound 12g) as a potent, non-competitive inhibitor of chitin synthase with an IC50 value of 106.7 ± 14.2 μM. medchemexpress.com This study conducted drug-combination experiments which demonstrated that this compound exhibits synergistic or additive effects when combined with fluconazole (B54011) or polyoxin (B77205) B. medchemexpress.com This suggests that the simultaneous inhibition of chitin synthesis and other fungal-specific targets can lead to a more potent antifungal effect.

The rationale behind this synergy lies in the complementary mechanisms of action. By targeting chitin synthase, this compound weakens the fungal cell wall, a structure vital for maintaining cell integrity and morphology. When combined with an agent like fluconazole, which disrupts ergosterol (B1671047) synthesis in the fungal cell membrane, the result is a multi-faceted attack on the fungal cell's protective barriers.

Table 1: In Vitro Inhibitory and Synergistic Activity of this compound (Compound 12g)

| Parameter | Value/Observation | Source |

|---|---|---|

| Chitin Synthase Inhibition (IC50) | 106.7 ± 14.2 μM | medchemexpress.com |

| Inhibition Kinetics | Non-competitive inhibitor | medchemexpress.com |

| Synergistic/Additive Effects | Observed with Fluconazole and Polyoxin B | medchemexpress.com |

| Antifungal Activity | Broad-spectrum against four tested fungal strains | medchemexpress.com |

Implications for Enhanced Efficacy and Overcoming Resistance

The implications of the synergistic potential of this compound are significant, particularly in the context of enhancing treatment efficacy and addressing antifungal resistance. The development of resistance to frontline antifungal drugs is a growing concern in clinical practice.

The activity of this compound against micafungin-resistant fungi further underscores its potential in overcoming resistance. medchemexpress.com Micafungin is an echinocandin, a class of antifungal drugs that inhibit glucan synthase. The fact that this compound is effective against fungi that have developed resistance to a glucan synthase inhibitor suggests that it could be a valuable tool in salvage therapy or in combination regimens to prevent the emergence of resistance. medchemexpress.com

The sorbitol protection experiment, a method used to confirm that a compound targets the fungal cell wall, further validates that this compound's mechanism of action is through the inhibition of chitin synthase. medchemexpress.com This targeted approach is crucial, as the fungal cell wall is a unique structure not present in mammalian cells, offering a degree of selective toxicity.

Resistance Mechanisms and Counter Strategies

Mechanisms of Fungal Resistance to Chitin (B13524) Synthase Inhibitors

Fungal resistance to chitin synthase inhibitors is a multifaceted phenomenon, not reliant on a single mechanism but rather a combination of adaptive responses. These can be broadly categorized into the inherent redundancy of the chitin synthesis pathway, compensatory alterations in cell wall composition, and specific genetic mutations within the target enzymes.

A primary factor contributing to intrinsic and developed resistance to chitin synthase inhibitors is the existence of multiple chitin synthase (CHS) genes in most fungi. acs.orgresearchgate.net This genetic redundancy means that the inhibition of one specific chitin synthase enzyme may not be lethal, as other isoenzymes can compensate for the loss of its function.

Fungi possess a family of CHS genes, often belonging to different classes, with the number varying significantly between species. For instance, Saccharomyces cerevisiae has three CHS genes, while filamentous fungi like Aspergillus fumigatus can have up to eight. acs.orgresearchgate.net These different chitin synthases often have specialized yet sometimes overlapping roles in processes such as septum formation, cell wall repair, and hyphal growth. researchgate.netnih.gov

Research has shown that when one CHS gene is disrupted or its corresponding enzyme is inhibited, a compensatory upregulation in the transcription of other CHS genes can occur. For example, in Candida albicans, the disruption of one CHS gene can lead to an increased expression of others. nih.gov This functional redundancy ensures the continued synthesis of chitin, a critical structural polymer, thereby reducing the fungus's susceptibility to inhibitors that target a single chitin synthase enzyme. researchgate.netnih.gov The specific pattern of this compensatory upregulation can be dependent on which CHS gene is affected, highlighting a complex regulatory network governing chitin synthesis. mdpi.com

The fungal cell wall is a dynamic structure that can remodel its composition in response to stress, including the presence of antifungal drugs. When chitin synthesis is inhibited, fungi can activate compensatory mechanisms to reinforce the cell wall, primarily by increasing the production of other structural polysaccharides, most notably β-(1,3)-glucan.

This adaptive response is a well-documented phenomenon observed with various cell wall-targeting antifungals. For instance, treatment of fungi with echinocandins, which inhibit β-(1,3)-glucan synthesis, often leads to a compensatory increase in chitin content. nih.gov This reciprocal reinforcement highlights the plasticity of the fungal cell wall.

Conversely, when chitin synthesis is targeted, an increase in glucan production can occur to maintain cell wall integrity. This response is mediated by complex signaling pathways within the fungal cell that sense cell wall stress and trigger a cascade of events leading to the upregulation of the necessary synthases. nih.govfrontiersin.org This compensatory mechanism can effectively counteract the action of a chitin synthase inhibitor by shoring up the cell wall with an alternative structural component, thus preventing cell lysis. The interplay between chitin and glucan synthesis pathways is a critical aspect of fungal survival under cell wall stress and a key mechanism of resistance to inhibitors of either pathway. nih.govfrontiersin.org

A more direct mechanism of resistance to chitin synthase inhibitors involves alterations in the chitin synthase genes themselves. These mutations can lead to changes in the structure of the chitin synthase enzyme, reducing its affinity for the inhibitor. As a result, the inhibitor is no longer able to effectively bind to and block the enzyme's active site, rendering it ineffective.

While specific mutations conferring resistance to a compound named "Chitin synthase inhibitor 13" are not documented in the provided search results, the principle of target-site modification is a well-established mechanism of resistance to other antimicrobial agents. For example, in the context of insecticides that inhibit chitin synthesis in insects, specific mutations in the chitin synthase gene have been identified that confer high levels of resistance. nih.gov A notable example is a mutation in the chs1 gene of the brown planthopper, which leads to resistance against the insecticide buprofezin. nih.gov

In fungi, point mutations in the genes encoding the target enzymes of other antifungals, such as the azoles (targeting lanosterol (B1674476) 14α-demethylase) and echinocandins (targeting β-(1,3)-glucan synthase), are a common cause of acquired resistance. It is therefore highly probable that similar mechanisms involving mutations in CHS genes can lead to resistance against specific chitin synthase inhibitors. biorxiv.org The identification of such mutations would require sequencing the CHS genes from resistant fungal isolates.

Strategies to Mitigate Resistance Development

The emergence of resistance to chitin synthase inhibitors necessitates the development of strategies to preserve their efficacy. These strategies focus on overcoming the known resistance mechanisms and minimizing the selective pressure that drives the evolution of resistant fungal populations.

One of the most promising approaches is the use of combination therapy . By targeting multiple cellular pathways simultaneously, the likelihood of a fungus developing resistance to both agents is significantly reduced. The combination of a chitin synthase inhibitor with an inhibitor of β-(1,3)-glucan synthesis, such as an echinocandin, has shown synergistic effects against various fungal pathogens. nih.govnih.gov This approach exploits the compensatory relationship between chitin and glucan synthesis; by inhibiting both pathways, the fungus is unable to effectively reinforce its cell wall, leading to increased cell death. nih.gov

Another strategy involves the development of novel inhibitors that can overcome existing resistance mechanisms. This can include designing inhibitors that bind to different sites on the chitin synthase enzyme, which may not be affected by common resistance mutations. frontiersin.org Furthermore, the development of inhibitors that target multiple chitin synthase isoenzymes simultaneously could circumvent the issue of functional redundancy within the CHS gene family. researchgate.net Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are being employed to identify new natural and synthetic compounds with potential chitin synthase inhibitory activity. acs.orgnih.gov

Fungicide resistance management programs are also crucial, particularly in agricultural settings. These programs advocate for the judicious use of fungicides to minimize the selection pressure for resistance. Key principles include:

Alternating or mixing fungicides with different modes of action to reduce the selective pressure on any single target. cornell.edu

Using fungicides as part of an integrated pest management (IPM) strategy that includes non-chemical control methods. frac.info

Adhering to recommended application rates and timings to ensure effective disease control and reduce the survival of partially resistant individuals. okstate.edu

By implementing these multifaceted strategies, the development and spread of resistance to chitin synthase inhibitors can be mitigated, thereby preserving their utility as valuable antifungal agents.

Future Research Directions and Applications

Development of Novel Fungicides for Agricultural Applications

The increasing prevalence of fungicide resistance necessitates the development of new agrochemicals with novel modes of action. nih.gov Chitin (B13524) synthase inhibitors represent a promising avenue for creating potent fungicides to combat crop losses caused by fungal pathogens. rhhz.netresearchgate.net Since chitin is essential for the integrity of fungal cell walls, inhibiting its synthesis leads to cell lysis and death. rhhz.netnih.gov

Researchers have designed and synthesized new series of chitin synthase inhibitors based on the structure of the enzyme's natural substrate, UDP-N-acetyl-D-glucosamine. rhhz.netresearchgate.net In one such study, a novel scaffold was optimized, leading to the identification of several potent inhibitors. Among them, a specific inhibitor designated as compound 13 demonstrated high inhibitory activity against chitin synthase from Saccharomyces cerevisiae, with an IC₅₀ value of 64.5 μmol/L. rhhz.netresearchgate.net

These synthesized inhibitors have shown significant antifungal activity against a range of destructive agricultural fungi. rhhz.netresearchgate.net For instance, several compounds in the series inhibited the growth of Fusarium graminearum by more than 50% at a concentration of 100 μg/mL. rhhz.net The effectiveness of some of these novel compounds is comparable to that of the commercial fungicide Polyoxin (B77205) B. rhhz.net This line of research presents a new scaffold that can be used for the development of the next generation of fungicides to ensure food security. rhhz.netresearchgate.net

Table 1: Antifungal Activity of Selected Chitin Synthase Inhibitors

This table summarizes the inhibitory effects of newly synthesized compounds against key agricultural fungal pathogens.

| Compound | Target Organism | Growth Inhibition (%) at 100 µg/mL | Chitin Synthase IC₅₀ (µmol/L) |

| Compound 13 | Fusarium graminearum | - | 64.5 |

| Compound 8 | Fusarium graminearum | 58.9 ± 3.0 | - |

| Polyoxin B (Commercial Fungicide) | Fusarium graminearum | 57.4 ± 2.5 | - |

| Compound 7 | Fusarium graminearum | >50 | - |

| Compound 9 | Fusarium graminearum | >50 | - |

| Compound 12 | Fusarium graminearum | >50 | - |

| Compound 14a | Fusarium graminearum | >50 | - |

| Compound 14c | Fusarium graminearum | >50 | - |

| Data sourced from Chen et al., 2017. rhhz.net |

Research on Insect Pest Control Strategies based on Chitin Synthase Inhibition

Chitin is a critical component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut, making its synthesis essential for insect survival, growth, and development. researchgate.netnumberanalytics.comnumberanalytics.com Inhibiting this process disrupts molting and leads to mortality, making chitin synthase an ideal target for insecticides that are specific to insects and have minimal impact on non-target organisms. numberanalytics.comnumberanalytics.com Benzoylphenylureas (BPUs) are a well-known class of chitin synthesis inhibitors widely used in pest management. researchgate.netresearchgate.net Future research aims to refine these strategies by understanding the precise mechanisms of inhibition and exploring new molecular techniques. usda.gov

Most insects possess two distinct chitin synthase genes, CHS1 (also known as ChSA) and CHS2 (or CHSB). nih.govfrontiersin.orgnih.gov These genes encode for different enzyme isoforms that have specialized functions.

CHS1 (CHSA) is primarily expressed in ectodermally-derived tissues like the epidermis and trachea. nih.govfrontiersin.orgnih.gov Its main function is to synthesize the chitin required for the formation of the insect's cuticle during molting. frontiersin.org

CHS2 (CHSB) is typically expressed exclusively in midgut epithelial cells and is responsible for producing the chitin that forms the peritrophic membrane. nih.govnih.gov This membrane protects the midgut from abrasive food particles and pathogens.

This functional differentiation allows for highly targeted pest control strategies. Silencing CHS1 leads to failures in molting and cuticle formation, while targeting CHS2 can disrupt the protective peritrophic membrane, affecting digestion and increasing susceptibility to other control agents. nih.govnih.gov For example, in the Asian tiger mosquito (Aedes albopictus), silencing CHS2 was shown to affect the formation of the midgut peritrophic membrane, highlighting its potential as a control target. nih.gov Similarly, in the protozoan parasite Cryptocaryon irritans, both CHS1 and CHS2 were identified as critical for the formation of the protective cyst wall. nih.gov

RNA interference (RNAi) is a powerful and highly specific gene-silencing tool that is being developed as a next-generation pest control strategy. nih.govmdpi.comresearchgate.net This approach involves introducing double-stranded RNA (dsRNA) that matches the sequence of a target gene, in this case, a chitin synthase gene. frontiersin.orgnih.gov This triggers a natural cellular mechanism that degrades the target gene's messenger RNA (mRNA), effectively "switching off" the gene and preventing the synthesis of the corresponding enzyme. mdpi.com

Numerous studies have demonstrated the potential of RNAi to control insect pests by targeting chitin synthase genes:

In the Colorado potato beetle (Leptinotarsa decemlineata), dietary administration of dsRNA targeting LdChSA and LdChSB genes led to inhibited chitin biosynthesis and reduced larval performance. nih.gov

Feeding dsRNA of the CHSA gene to various lepidopteran pests, including Spodoptera litura and Plutella xylostella, resulted in lethal phenotypes such as "half ecdysis" and significant downregulation of the target gene. frontiersin.org

For the citrus red mite (Panonychus citri), exposure to dsRNA targeting PcCHS1 via a leaf-dip method effectively knocked down the gene, significantly reducing the chitin content in adults and the viability of eggs. mdpi.com

This technology can be delivered to pests through various means, including direct feeding, spraying onto crops (spray-induced gene silencing or SIGS), or through the development of transgenic plants that express the dsRNA. frontiersin.orgresearchgate.net

Exploration of Chitin Synthase as a Target in Other Pathogenic Organisms (e.g., Oomycetes)

Oomycetes, or water molds, are a group of destructive pathogens evolutionarily distinct from fungi that cause significant economic losses in agriculture and aquaculture. nih.govresearchgate.netscispace.com Notable examples include Phytophthora infestans (causes potato late blight) and Saprolegnia parasitica (causes severe fish infections). researchgate.netscispace.comfrontiersin.org

Although the primary cell wall component in oomycetes is cellulose, many species also possess chitin, which, even in small amounts, is vital for hyphal growth and cell integrity. nih.govresearchgate.netfrontiersin.org This makes oomycete chitin synthases a promising target for developing new anti-oomycete agents. researchgate.netfrontiersin.org

Research has shown:

In Saprolegnia species, two different chitin synthase genes (SmChs1 and SmChs2) have been identified. researchgate.netscispace.com

The application of nikkomycin (B1203212) Z, a known chitin synthase inhibitor, causes the hyphal tips of Saprolegnia to burst, leading to cell death. researchgate.netscispace.com

Even in oomycetes like P. infestans, where chitin is not considered abundant, the genome contains chitin synthase genes that are highly expressed during plant infection. researchgate.net Chemical inhibition of these enzymes leads to a weakening and rupture of hyphal tips, demonstrating the polysaccharide's critical role. researchgate.net

These findings confirm that chitin synthesis is a viable target for controlling oomycete pathogens, and further research into their specific chitin synthase enzymes could lead to the development of highly effective control agents. researchgate.netfrontiersin.orgresearchgate.net

Design of Inhibitors with Novel Mechanisms of Action (e.g., Translocation Interference)

While many existing chitin synthase inhibitors, like nikkomycin Z, act as competitive inhibitors by binding to the enzyme's active site and blocking the substrate, future research is exploring alternative mechanisms of action. nih.gov A deeper understanding of the complex, multi-step process of chitin synthesis opens up new targets for inhibition.

The synthesis process involves not only the catalytic polymerization of GlcNAc units but also the translocation of the growing chitin chain across the cell membrane to the exterior. nih.govbiologists.com Recent structural studies have revealed a transmembrane tunnel within the chitin synthase enzyme that is believed to serve as the passage for the nascent polysaccharide chain. nih.gov

This translocation step presents a novel target for inhibition. A recent study focused on the pest Tetranychus urticae led to the discovery of two inhibitors, ZHZ-ZI-11 and SUY-SC-15 , which operate through this new mechanism. nih.gov Instead of blocking the enzyme's catalytic activity, these compounds appear to interfere with the translocation of the chitin polymer through the membrane tunnel. nih.gov This represents a new class of insecticides and provides a solid foundation for designing novel pesticides that target chitin synthase with a different mode of action, which can be crucial for managing resistance to existing inhibitors. nih.gov

Q & A

Q. How can researchers design robust enzyme inhibition assays to evaluate the efficacy of Chitin Synthase Inhibitor 13?

- Methodological Answer : Inhibition assays should utilize radiolabeled substrates (e.g., [³H]N-acetylglucosamine) to quantify chitin synthase (ChS) activity. Fractionate enzyme sources (e.g., soluble vs. particulate ChS) to assess isoform-specific inhibition, as seen in Entamoeba invadens studies . Optimize pH (6.0–7.5) and cofactors (Mn²⁺/Co²⁺) based on the target organism’s enzyme profile. Include controls with known inhibitors (e.g., UDP derivatives) to validate assay sensitivity .

Q. What experimental models are appropriate for studying this compound’s biological activity?

- Methodological Answer : Select models based on the inhibitor’s target:

- Fungi : Candida albicans or Aspergillus nidulans for cell wall biosynthesis studies, leveraging mutants (e.g., chsA/chsC double mutants) to probe enzyme redundancy .

- Insects : Nilaparvata lugens (brown planthopper) or Spodoptera litura (common cutworm) for arthropod-specific ChS-B inhibition .

- Protozoa : Entamoeba invadens encystation assays to study developmental regulation of ChS .

Q. How do researchers distinguish between competitive and non-competitive inhibition mechanisms for this compound?

- Methodological Answer : Perform kinetic assays with varying substrate concentrations (UDP-GlcNAc) and inhibitor doses. Analyze Lineweaver-Burk plots:

- Competitive inhibition : Altered , unchanged .

- Non-competitive inhibition : Reduced , unchanged .

Compare with inhibitors like Polyoxin-D (competitive) or UDP derivatives (mixed-type) .

Advanced Research Questions

Q. What molecular mechanisms underlie resistance to chitin synthase inhibitors, and how can they be investigated for Inhibitor 13?

- Methodological Answer : Resistance often arises from mutations in ChS genes (e.g., CHS1 or CHS2). Use CRISPR/Cas9 to introduce point mutations (e.g., A395T in N. lugens ChS1) and assess IC₅₀ shifts . Combine RNA-seq with proteomics to identify compensatory pathways (e.g., trehalose metabolism or chitinase upregulation) . Validate via in vivo bioassays on resistant strains .

Q. How can structural biology approaches optimize this compound’s specificity?

- Methodological Answer : Resolve inhibitor-enzyme complexes using cryo-EM or X-ray crystallography. For example, fungal ChS2’s catalytic domain has a conserved GT-A fold; target divergent regions (e.g., substrate-binding pockets) to enhance species specificity . Perform molecular dynamics simulations to predict binding stability and off-target effects .

Q. What role does RNA interference (RNAi) play in validating this compound’s mode of action?

- Methodological Answer : Design dsRNA targeting CHS isoforms (e.g., CHS1 for cuticle synthesis, CHS2 for midgut peritrophic matrix). Deliver via dietary RNAi (e.g., leaf-dip for insects) and monitor phenotypic defects (e.g., molting failure in Henosepilachna vigintioctopunctata) . Combine with inhibitor treatment to assess synergistic lethality .

Q. How can in silico screening improve the discovery of next-generation chitin synthase inhibitors?

- Methodological Answer : Use virtual libraries (e.g., ZINC15) and dock compounds against ChS active sites. Prioritize molecules with hydrogen bonds to catalytic residues (e.g., Asp/Glu in GT-A fold) . Validate hits with in vitro assays and ADMET profiling. For example, 3-hydroxycoumarin’s inhibition of Moniliophthora perniciosa ChS was predicted via molecular docking .

Q. What strategies address contradictory data on this compound’s efficacy across species?

- Methodological Answer : Perform comparative genomics to identify ChS isoform diversity (e.g., insects have ChS-A and ChS-B, fungi have ChS1–ChS4) . Use isoform-specific antibodies or activity probes (e.g., fluorescent UDP-GlcNAc analogs) to quantify target engagement. Reconcile discrepancies by standardizing assay conditions (pH, cofactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.